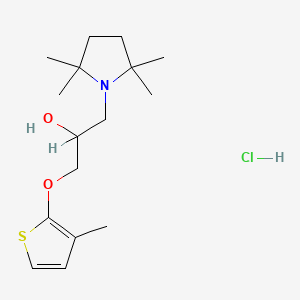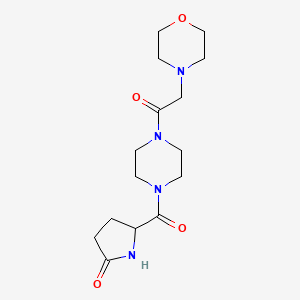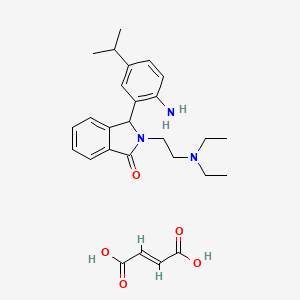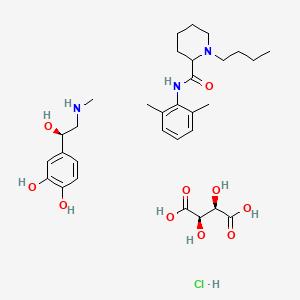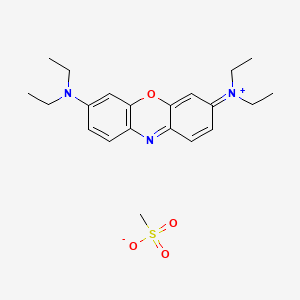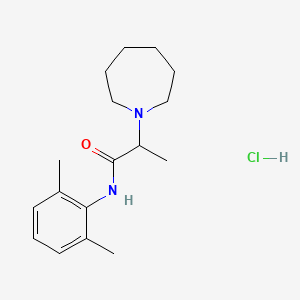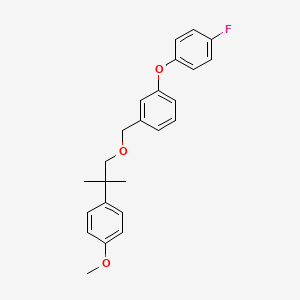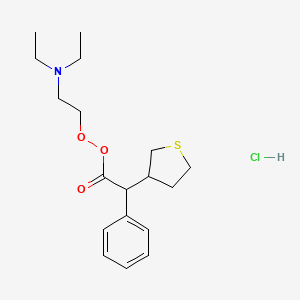
1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride involves multiple steps, including the formation of the purine ring and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. Detailed information on the products can be found in chemical literature and research articles .
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in various industrial processes and applications.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-((3-(butylamino)propyl)amino)-1,3-dimethyl-7-(phenylmethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can be found in scientific research articles.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Purine-2,6-dione, 7-ethyl-3,7-dihydro-1,3-dimethyl-: Known for its unique properties and applications.
1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl-: Studied for its potential biological activities.
Propriétés
Numéro CAS |
130187-64-3 |
|---|---|
Formule moléculaire |
C21H31ClN6O2 |
Poids moléculaire |
435.0 g/mol |
Nom IUPAC |
7-benzyl-8-[3-(butylamino)propylamino]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C21H30N6O2.ClH/c1-4-5-12-22-13-9-14-23-20-24-18-17(19(28)26(3)21(29)25(18)2)27(20)15-16-10-7-6-8-11-16;/h6-8,10-11,22H,4-5,9,12-15H2,1-3H3,(H,23,24);1H |
Clé InChI |
FVOZNLZEAWOVGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)


